Bienvenue dans la boutique en ligne BenchChem!

LpxH-IN-AZ1

Antibacterial drug discovery Gram-negative bacteria Enzyme inhibition assay

LpxH-IN-AZ1 (AZ1) is the founding chemotype of the sulfonyl piperazine LpxH inhibitor class and an indispensable reference standard for lipid A biosynthesis research. With validated dual-species enzymatic inhibition (K. pneumoniae LpxH IC50=0.36 μM; E. coli LpxH IC50=0.14 μM) and a publicly available co-crystal structure (PDB: 6PIB), AZ1 serves as the benchmark for comparative potency assessment, enabling direct quantification of analog improvements (up to 13.8-fold). Its moderate potency and well-characterized binding mode—occupying the L-shaped acyl chain chamber without engaging the dimanganese cluster—make it ideal for calibrating enzymatic assays and molecular docking studies. Commercial availability at ≥98% purity ensures reproducibility across independent studies, and its minimal whole-cell activity against wild-type E. coli without permeability enhancers uniquely supports outer membrane barrier investigations.

Molecular Formula C21H22F3N3O3S
Molecular Weight 453.5 g/mol
Cat. No. B2749064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLpxH-IN-AZ1
Molecular FormulaC21H22F3N3O3S
Molecular Weight453.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3
InChIKeyJRTCXCIMCOKGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LpxH-IN-AZ1 Procurement Guide: A Sulfonyl Piperazine LpxH Inhibitor with Validated Cross-Species Enzyme Activity


LpxH-IN-AZ1 (AZ1) is a sulfonyl piperazine compound (CAS 901260-40-0) that functions as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway conserved in the majority of Gram-negative bacteria [1]. This compound was originally identified by AstraZeneca through high-throughput screening and represents the foundational chemotype for a class of LpxH-targeting antibiotics currently under active optimization [1]. LpxH-IN-AZ1 exhibits validated enzymatic inhibitory activity against both Klebsiella pneumoniae LpxH (IC50 = 0.36 μM) and Escherichia coli LpxH (IC50 = 0.14 μM), establishing it as a critical reference standard for comparative studies and as a structural template from which more potent analogs have been systematically developed .

LpxH-IN-AZ1: Why Sulfonyl Piperazine LpxH Inhibitors Cannot Be Interchanged Without Experimental Validation


Within the sulfonyl piperazine LpxH inhibitor class, compounds with similar core scaffolds exhibit quantitatively distinct activity profiles across enzyme inhibition, bacterial species selectivity, and whole-cell antimicrobial efficacy. Even among structurally related analogs (e.g., AZ1, JH-LPH-28, JH-LPH-33), IC50 values against K. pneumoniae LpxH range from 0.36 μM to 0.026 μM, representing a greater than 13-fold difference in enzyme inhibition potency, while MIC values against wild-type K. pneumoniae vary substantially depending on substitution pattern [1]. Furthermore, these compounds display species-specific activity profiles: a compound highly potent against K. pneumoniae may demonstrate negligible activity against E. coli without permeability enhancement [2]. Critically, the binding mode of AZ1 is distinct from later-generation analogs—AZ1 occupies the L-shaped acyl chain-binding chamber without engaging the active site di-manganese cluster, whereas optimized analogs achieve chelation of this metal center for enhanced potency [3]. These differences preclude simple interchangeability; each compound must be selected based on specific experimental requirements and validated in the intended assay system.

LpxH-IN-AZ1: Quantified Comparative Evidence for Scientific Selection and Procurement Decisions


LpxH-IN-AZ1 vs. JH-LPH-33: Quantified Differences in K. pneumoniae LpxH Enzyme Inhibition IC50

LpxH-IN-AZ1 (AZ1) exhibits a K. pneumoniae LpxH IC50 of 0.36 μM, which is approximately 13.8-fold higher (less potent) than its optimized analog JH-LPH-33 (IC50 = 0.026 μM) when tested under identical assay conditions [1]. This quantitative difference establishes AZ1 as the baseline reference standard for evaluating the potency gains achieved through structure-guided optimization of the sulfonyl piperazine scaffold.

Antibacterial drug discovery Gram-negative bacteria Enzyme inhibition assay

LpxH-IN-AZ1 Cross-Species Enzyme Inhibition Profile: E. coli LpxH IC50 Comparison

LpxH-IN-AZ1 displays differential inhibitory potency across bacterial species, with an IC50 of 0.14 μM against E. coli LpxH compared to 0.36 μM against K. pneumoniae LpxH—a 2.6-fold difference in species-specific enzyme sensitivity [1]. This cross-species profile is quantitatively distinct from analog JH-LPH-33, which shows IC50 values of 0.046 μM (E. coli) and 0.026 μM (K. pneumoniae), representing a 3.0-fold difference for AZ1 versus 1.8-fold for JH-LPH-33 [2].

Gram-negative pathogens Cross-species enzyme inhibition Lipid A biosynthesis

LpxH-IN-AZ1 Whole-Cell Antimicrobial Activity: MIC Quantification with Permeability Enhancement

The whole-cell antimicrobial activity of LpxH-IN-AZ1 is limited by the Gram-negative outer membrane permeability barrier. In the presence of the permeability enhancer polymyxin B nonapeptide (PMBN, 10 μg/mL), AZ1 exhibits an MIC of 3.1 μg/mL against wild-type E. coli [1]. Under identical conditions, the optimized analog JH-LPH-33 achieves an MIC of 1.6 μg/mL—a 1.9-fold improvement [1]. Notably, without PMBN, AZ1 shows minimal activity against wild-type E. coli, demonstrating that permeability, not target engagement, is the rate-limiting factor for whole-cell efficacy [2].

Antibacterial activity Minimum inhibitory concentration Outer membrane permeability

LpxH-IN-AZ1 Structural Uniqueness: Non-Active-Site Binding Mode as a Distinctive Pharmacological Feature

Crystal structure analysis of K. pneumoniae LpxH in complex with AZ1 (PDB: 6PIB) reveals that AZ1 occupies the L-shaped acyl chain-binding chamber of LpxH with its indoline ring adjacent to the active site, but critically does not engage or chelate the active site di-manganese cluster [1]. This binding mode is structurally and mechanistically distinct from later-generation analogs such as JH-LPH-45 and JH-LPH-50, which were specifically designed to achieve chelation of the di-manganese cluster for enhanced potency [2]. The non-active-site binding of AZ1 establishes it as the reference standard for understanding the foundational binding pose from which all subsequent structure-guided optimizations were derived [3].

Crystallography Ligand binding mode Structure-based drug design

LpxH-IN-AZ1: Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Enzymatic Assay Validation and Baseline Calibration for LpxH Inhibitor Screening

LpxH-IN-AZ1 serves as an ideal positive control and calibration standard for establishing LpxH enzymatic assays due to its well-characterized IC50 values (0.36 μM for K. pneumoniae LpxH; 0.14 μM for E. coli LpxH) and validated inhibition profiles across multiple independent studies [1]. Its moderate potency relative to optimized analogs provides a reliable baseline for quantifying potency improvements in novel compound series, and its commercial availability with ≥95% purity ensures experimental reproducibility [2].

Structure-Function Studies of LpxH-Ligand Interactions and Computational Modeling

The publicly available crystal structure of K. pneumoniae LpxH in complex with AZ1 (PDB: 6PIB) makes this compound essential for structure-based drug design efforts targeting LpxH [1]. The unique binding pose of AZ1 in the L-shaped acyl chain-binding chamber—without engaging the active site di-manganese cluster—provides a foundational reference for molecular docking studies, molecular dynamics simulations, and understanding the structural determinants of LpxH inhibition [1].

Permeability-Limited Antibacterial Activity Studies in Gram-Negative Model Systems

LpxH-IN-AZ1 exhibits minimal antibacterial activity against wild-type E. coli in the absence of outer membrane permeability enhancers, despite potent enzyme inhibition (IC50 = 0.14 μM against E. coli LpxH) [1]. This property makes AZ1 a valuable tool compound for studying the role of the Gram-negative outer membrane permeability barrier in limiting intracellular target engagement, particularly in comparative studies with permeability enhancers such as PMBN that restore AZ1 activity (MIC = 3.1 μg/mL with 10 μg/mL PMBN) [2].

Comparative Reference Standard for Sulfonyl Piperazine Analog Development

As the founding chemotype of the sulfonyl piperazine LpxH inhibitor class, AZ1 serves as the essential reference standard for evaluating structure-activity relationships in analog development programs [1]. Its activity metrics (K. pneumoniae LpxH IC50 = 0.36 μM; E. coli LpxH IC50 = 0.14 μM) represent the baseline from which potency gains of subsequent analogs (e.g., JH-LPH-33: 13.8-fold improvement; JH-LPH-28: 3.3-fold improvement) are quantitatively assessed [2]. Procurement of AZ1 alongside newer analogs enables direct side-by-side comparative validation of synthetic chemistry efforts and assay consistency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for LpxH-IN-AZ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.